molecular formula C16H22N4O4S B5551126 (4aR*,7aS*)-1-(环丁基羰基)-4-[(1-甲基-1H-吡唑-4-基)羰基]八氢噻吩并[3,4-b]吡嗪 6,6-二氧化物

(4aR*,7aS*)-1-(环丁基羰基)-4-[(1-甲基-1H-吡唑-4-基)羰基]八氢噻吩并[3,4-b]吡嗪 6,6-二氧化物

货号 B5551126
分子量: 366.4 g/mol
InChI 键: DOBRMVXVXXXYCJ-KGLIPLIRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex pyrazine derivatives often involves multi-component reactions (MCRs) that allow for the efficient assembly of densely functionalized molecules from simple starting materials. For instance, the use of catalysts like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been applied for the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, highlighting the role of catalysis in facilitating complex heterocyclic constructions under green chemistry conditions (Khazaei et al., 2015).

Molecular Structure Analysis

The determination of molecular structure often relies on spectroscopic methods and X-ray diffraction analysis. For example, the elucidation of substituted pyrazolo[1,5-a]pyrimidines through NMR spectroscopy and X-ray diffraction analysis provides insight into the reaction mechanisms and structural configurations of complex heterocyclic molecules, which are critical for understanding the properties and reactivity of compounds like (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide (Chimichi et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide can be inferred from studies on similar heterocyclic compounds, which often undergo cyclocondensation reactions, nucleophilic substitutions, and transformations facilitated by catalysts to form diverse derivatives with potential biological activities (Xue et al., 2016).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure and the presence of functional groups. Studies on similar compounds, like the synthesis and characterization of pyrazoline-spirooxindoles, contribute to our understanding of how structural variations impact the physical properties of heterocyclic compounds (Zohreh & Alizadeh, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are crucial for the application of (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide in synthetic chemistry and drug discovery. The synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles showcases the intricate relationship between structure and reactivity, providing a foundation for the exploration of such compounds (Prasanna et al., 2013).

科学研究应用

合成与化学性质

  • 化学合成与反应机理: 相关吡唑和吡嗪衍生物的研究重点在于它们的合成和反应机理的阐明。例如,对取代的吡唑并[1,5-a]嘧啶的研究通过核磁共振光谱和 X 射线衍射分析揭示了反应机理的见解,为合成类似的复杂分子奠定了基础 (Chimichi 等人,1996)。类似的方法可用于合成和分析“(4aR*,7aS*)-1-(环丁基羰基)-4-[(1-甲基-1H-吡唑-4-基)羰基]八氢噻吩并[3,4-b]吡嗪 6,6-二氧化物”。

  • 新型杂环化合物合成: 另一项研究重点介绍了新型呋喃并[3,2-e]吡唑并[3,4-b]吡嗪和相关杂环化合物的有效合成,表明了合成和探索新型杂环化合物性质的广泛兴趣 (Kamal El‐dean 等人,2018)。这些合成途径可能为相关化合物的合成提供见解,包括目标分子。

生物学和药物研究

  • 抗菌和抗癌活性: 基于吡唑衍生物的新型杂环化合物研究,例如对新型杂环化合物的合成和抗菌活性的研究,表明了发现新型治疗剂的潜力 (El‐Emary 等人,2002)。虽然尚未讨论指定化学化合物在药物发现中的直接应用,但这些研究的方法和发现可能与评估其潜在生物活性有关。

材料科学与催化

  • 催化应用和材料合成: 一些研究探索了复杂杂环化合物的合成,以潜在用作催化剂或具有独特性质的材料。例如,合成吡唑、异恶唑和其他衍生物作为抗菌和抗炎剂表明了这些化合物在各种科学应用中的多功能性 (Kendre 等人,2015)。这一领域可能为在新型材料或催化应用中使用 “(4aR*,7aS*)-1-(环丁基羰基)-4-[(1-甲基-1H-吡唑-4-基)羰基]八氢噻吩并[3,4-b]吡嗪 6,6-二氧化物” 提供机会。

属性

IUPAC Name

[(4aR,7aS)-4-(1-methylpyrazole-4-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-18-8-12(7-17-18)16(22)20-6-5-19(15(21)11-3-2-4-11)13-9-25(23,24)10-14(13)20/h7-8,11,13-14H,2-6,9-10H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBRMVXVXXXYCJ-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。